molecular formula C18H22N2O6 B6231890 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate CAS No. 2244699-99-6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Cat. No. B6231890
CAS RN: 2244699-99-6
M. Wt: 362.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.4. The purity is usually 95.
BenchChem offers high-quality 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate' involves the reaction of 3-methyl-2-oxobutanoic acid with tert-butyl carbamate, followed by cyclization with phthalic anhydride and subsequent esterification with methanol and sulfuric acid.", "Starting Materials": [ "3-methyl-2-oxobutanoic acid", "tert-butyl carbamate", "phthalic anhydride", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: React 3-methyl-2-oxobutanoic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding tert-butyl ester.", "Step 2: Cyclize the tert-butyl ester with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride to form the isoindole intermediate.", "Step 3: Esterify the isoindole intermediate with methanol and sulfuric acid to form the final product, '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate'." ] }

CAS RN

2244699-99-6

Product Name

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Molecular Formula

C18H22N2O6

Molecular Weight

362.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.